Methyl 2-bromo-5-methoxy-4-methylbenzoate is an organic compound with the molecular formula C₁₀H₁₁BrO₃. It features a bromine atom, a methoxy group, and a methyl group attached to a benzoate structure, which contributes to its unique chemical properties. The presence of the bromine atom, known for its electron-withdrawing characteristics, and the methoxy group, which is electron-donating, suggests that this compound may undergo various
While detailed synthesis methods for methyl 2-bromo-5-methoxy-4-methylbenzoate are scarce, general synthetic approaches include:
Methyl 2-bromo-5-methoxy-4-methylbenzoate has potential applications in:
Methyl 2-bromo-5-methoxy-4-methylbenzoate shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | CAS Number | Similarity | Key Features |
|---|---|---|---|
| Methyl 5-bromo-2-hydroxy-4-methoxybenzoate | 39503-52-1 | 0.92 | Hydroxy group instead of methyl |
| Methyl 4-bromo-3-methoxybenzoate | 17100-63-9 | 0.98 | Different substitution pattern |
| Methyl 2-(benzyloxy)-4-bromobenzoate | 1228095-06-4 | 0.92 | Contains a benzyloxy substituent |
| Methyl 3-bromo-4-hydroxybenzoate | 29415-97-2 | 0.93 | Hydroxy group at a different position |
| Methyl 4-bromo-3,5-dimethoxybenzoate | 26050-64-6 | 0.93 | Additional methoxy group |
These comparisons highlight the uniqueness of methyl 2-bromo-5-methoxy-4-methylbenzoate due to its specific arrangement of functional groups and its potential for diverse chemical reactivity and biological activity.
Methyl 2-bromo-5-methoxy-4-methylbenzoate belongs to the family of substituted benzoate esters, where strategic functionalization enables precise control over electronic and steric properties. The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the methoxy and methyl groups modulate solubility and regioselectivity. Its structural complexity makes it valuable for constructing polycyclic architectures in natural product synthesis and drug discovery.
Brominated benzoates emerged prominently in the mid-20th century with the advent of halogenation techniques. Early methods relied on hazardous elemental bromine, but modern approaches employ safer reagents like N-bromosuccinimide (NBS). The development of methyl 2-bromo-5-methoxy-4-methylbenzoate reflects broader trends in regioselective bromination, particularly for meta- and para-substituted aromatics.
This review examines:
Irritant